Z-2-Fluoro-3-(3-pyridyl)acrylic acid
Description
Significance of Fluorinated Pyridine (B92270) Derivatives in Modern Chemical Science
The introduction of fluorine into organic molecules has become a powerful strategy in medicinal chemistry and materials science. bohrium.comnih.gov Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological characteristics. bohrium.com When incorporated into a pyridine ring, a common scaffold in pharmaceuticals and agrochemicals, these effects can be particularly advantageous. mdpi.com
Fluorinated pyridine derivatives are integral to a wide array of approved drugs, demonstrating their importance in the development of new therapeutic agents. mdpi.com The strategic placement of fluorine can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a drug to its target protein. nih.gov For instance, fluorinated heterocycles are found in numerous FDA-approved drugs, highlighting the successful application of this chemical modification. mdpi.com The continuous emergence of new fluorinated compounds in clinical trials underscores the sustained interest in this area of research. bohrium.com
Contextualizing Z-2-Fluoro-3-(3-pyridyl)acrylic Acid within Unsaturated Carboxylic Acid Chemistry
Unsaturated carboxylic acids, particularly α,β-unsaturated systems, are a fundamental class of compounds in organic chemistry. The conjugation of the carbon-carbon double bond with the carboxylic acid group creates a reactive system susceptible to various transformations. A well-established method for synthesizing compounds like 3-(3-pyridyl)acrylic acid is the Knoevenagel condensation, which involves the reaction of an aldehyde (3-pyridinecarboxaldehyde) with a compound containing an active methylene (B1212753) group, such as malonic acid.
The presence of a fluorine atom at the α-position of an acrylic acid, as seen in this compound, introduces further complexity and potential for novel reactivity. The electron-withdrawing nature of fluorine can influence the acidity of the carboxylic acid and the reactivity of the double bond. While specific research on the reactivity of this compound is not widely available, the broader class of fluorinated acrylic acids is of significant interest. For example, the non-fluorinated analog, trans-3-(3-Pyridyl)acrylic acid, has shown antiviral activity against the tobacco mosaic virus (TMV). medchemexpress.com
The combination of the fluorinated pyridine motif with the reactive unsaturated carboxylic acid functionality in a specific stereoisomeric form makes this compound a compound of interest for exploratory research. Chemical suppliers note that this compound is provided to early discovery researchers as part of a collection of unique chemicals, implying its potential as a building block for novel and complex molecules. sigmaaldrich.com
Chemical Compound Data
| Compound Name |
| This compound |
| 3-(3-Pyridyl)acrylic acid |
| trans-3-(3-Pyridyl)acrylic acid |
| 3-Pyridinecarboxaldehyde |
| Malonic acid |
| Tobacco mosaic virus |
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆FNO₂ | sigmaaldrich.com |
| Molecular Weight | 167.14 g/mol | sigmaaldrich.com |
| Form | Solid | sigmaaldrich.com |
| SMILES String | F/C(C(O)=O)=C\C1=CC=CN=C1 | sigmaaldrich.com |
| InChI Key | JCFUUOVZEHIBNV-DAXSKMNVSA-N | sigmaaldrich.com |
Structure
2D Structure
Properties
IUPAC Name |
(Z)-2-fluoro-3-pyridin-3-ylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-7(8(11)12)4-6-2-1-3-10-5-6/h1-5H,(H,11,12)/b7-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFUUOVZEHIBNV-DAXSKMNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C(/C(=O)O)\F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401247138 | |
| Record name | (2Z)-2-Fluoro-3-(3-pyridinyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401247138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359435-42-0 | |
| Record name | (2Z)-2-Fluoro-3-(3-pyridinyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=359435-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2Z)-2-Fluoro-3-(3-pyridinyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401247138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of Z 2 Fluoro 3 3 Pyridyl Acrylic Acid
Electronically Driven Reactivity of the Fluoroacrylate Moiety in Z-2-Fluoro-3-(3-pyridyl)acrylic Acidangenechemical.com
The reactivity of the fluoroacrylate portion of Z-2-Fluoro-3-(3-pyridyl)acrylic acid is fundamentally dictated by the electronic properties of its constituent groups. The fluorine atom, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect. This effect polarizes the carbon-carbon double bond, creating an electron-deficient center at the carbon atom attached to the fluorine (C2).
Nucleophilic and Electrophilic Addition Reactions to the Alkene of Z-2-Fluoro-3-(3-pyridyl)acrylic Acidangenechemical.comsigmaaldrich.com
Given the electron-deficient nature of the alkene bond in this compound, it is a prime candidate for nucleophilic addition reactions, often proceeding via a Michael-type addition mechanism. Nucleophiles are expected to attack the C3 carbon (the β-carbon relative to the carboxyl group), which is made electrophilic by the conjugated system involving the carboxyl and pyridyl groups.
Conversely, electrophilic addition reactions to the alkene are generally less favorable due to the deactivating effects of the fluorine, carboxyl, and pyridyl substituents. For an electrophilic attack to occur, harsh reaction conditions would likely be necessary to overcome the high activation energy. The reactivity is also influenced by the stereochemistry, with the Z-configuration defining the spatial arrangement for incoming reagents. angenechemical.comsigmaaldrich.com The non-fluorinated analog, trans-3-(3-Pyridyl)acrylic acid, also features this reactive alkene system, though its electronic properties are modulated differently without the fluorine substituent. sigmaaldrich.com
Decarboxylation Pathways of Z-2-Fluoro-3-(3-pyridyl)acrylic Acidnih.govchimmed.ru
Decarboxylation, the removal of the carboxyl group, is a significant reaction pathway for α,β-unsaturated carboxylic acids like this compound. nih.govnih.gov This process can be facilitated by various methods, including metal catalysis and thermal conditions.
Metal-catalyzed decarboxylative coupling reactions are particularly noteworthy, where the carboxylic acid functions as a "traceless" activating group. nih.gov This strategy allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the former carboxyl group. Various transition metals have been shown to be effective catalysts for decarboxylation processes in related compounds. nih.gov
| Catalyst Type | Examples | Reference |
| Rhodium (III) | [RhCp*Cl₂]₂ | nih.gov |
| Copper (II) | Cu(II) salts | nih.gov |
| Palladium (II) | Pd(II) complexes | nih.gov |
| Silver (I) | Ag(I) salts | nih.gov |
| Nickel (II) | Ni(II) complexes | nih.gov |
Mechanistic studies on similar systems suggest that the reaction can proceed through various intermediates. For instance, in rhodium-catalyzed reactions, the process may involve the formation of a rhodacyclic intermediate, followed by the extrusion of CO₂. nih.gov Alternative pathways, such as nitrodecarboxylation, have also been developed for related pyridyl acrylic acids, which allow for the replacement of the carboxyl group with a nitro group. researchgate.net Computational studies on the decarboxylation of other heterocyclic carboxylic acids indicate that the process can be aided by the presence of water or acid, which can lower the activation energy barrier for C-C bond cleavage. researchgate.net
Reactions Involving the Pyridine (B92270) Nitrogen in this compound
The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, rendering it both basic and nucleophilic. This site can readily participate in several types of reactions.
Protonation: In the presence of an acid, the pyridine nitrogen is protonated to form a pyridinium (B92312) salt. This protonation significantly alters the electronic properties of the molecule, increasing the electron-withdrawing capacity of the pyridyl ring and thus influencing the reactivity of the fluoroacrylate moiety.
Alkylation: The nitrogen can act as a nucleophile and attack alkyl halides or other electrophiles to form quaternary pyridinium salts.
Coordination to Metals: The lone pair makes the nitrogen an excellent ligand for coordinating with metal centers, a property that is foundational to its use in catalysis and coordination chemistry.
Stereochemical Implications in Reactions of Z-2-Fluoro-3-(3-pyridyl)acrylic Acidnih.govnih.gov
The "Z" stereochemistry of the double bond is a critical aspect of the molecule's reactivity. sigmaaldrich.com The specific spatial arrangement of the substituents—the fluorine, the pyridyl group, and the carboxylic acid—can dictate the stereochemical outcome of its reactions.
In concerted or metal-catalyzed reactions, the initial geometry of the alkene is often crucial for orbital alignment and coordination with the catalyst. For example, in the Rh(III)-catalyzed decarboxylative coupling of acrylic acids, the stereochemistry of the substrate can influence the regioselectivity and efficiency of the reaction. nih.gov Mechanistic investigations in such cases are vital to clarify the order of bond formation and cleavage, which ultimately determines the stereochemistry of the product. nih.gov
Reactions may proceed with:
Retention of Stereochemistry: The Z-configuration is maintained in the product.
Inversion of Stereochemistry: The product is formed with an E-configuration.
Loss of Stereospecificity: A mixture of Z and E isomers is produced.
The specific outcome depends on the reaction mechanism, including whether the reaction involves intermediates that allow for bond rotation, such as radicals or carbocations. Understanding and controlling these stereochemical outcomes is essential for the asymmetric synthesis of complex molecules. researchgate.net
Derivatization Strategies and Functionalization of Z 2 Fluoro 3 3 Pyridyl Acrylic Acid
Esterification and Amidation Reactions of Z-2-Fluoro-3-(3-pyridyl)acrylic Acid
The carboxylic acid group of this compound is a prime site for modification through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for enhancing properties such as cell permeability and metabolic stability.
Esterification:
Standard esterification methods can be effectively applied to this compound. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, is a common approach. The reaction equilibrium can be shifted towards the ester product by using an excess of the alcohol or by removing water as it is formed.
Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling agents can be employed. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), facilitate the formation of an active intermediate that readily reacts with alcohols to yield the corresponding esters.
A variety of alcohols, including simple alkyl alcohols, substituted alcohols, and phenols, can be used to generate a diverse library of esters. The choice of alcohol can significantly influence the lipophilicity and pharmacokinetic profile of the resulting derivative.
Amidation:
Amidation of this compound can be achieved through several reliable methods. One common strategy involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and readily undergoes nucleophilic substitution with a primary or secondary amine to form the desired amide.
Peptide coupling reagents are also widely used for the direct amidation of carboxylic acids under mild conditions. Reagents such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU), (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), or (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HATU) are highly efficient in promoting amide bond formation between this compound and a wide range of amines. These reactions are typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the acid formed during the reaction.
The selection of the amine component allows for the introduction of various functional groups and structural motifs, enabling the fine-tuning of the molecule's properties.
Table 1: Representative Esterification and Amidation Reactions of this compound
| Reaction Type | Reagents and Conditions | Product |
| Esterification | ||
| Fischer-Speier | Ethanol, conc. H₂SO₄, reflux | Ethyl Z-2-fluoro-3-(3-pyridyl)acrylate |
| DCC Coupling | Methanol, DCC, DMAP, CH₂Cl₂, rt | Methyl Z-2-fluoro-3-(3-pyridyl)acrylate |
| Amidation | ||
| Acyl Chloride | 1. SOCl₂, reflux 2. Aniline, Et₃N, CH₂Cl₂, 0 °C to rt | Z-N-phenyl-2-fluoro-3-(3-pyridyl)acrylamide |
| HATU Coupling | Benzylamine, HATU, DIPEA, DMF, rt | Z-N-benzyl-2-fluoro-3-(3-pyridyl)acrylamide |
Modification of the Pyridine (B92270) Ring in this compound
The pyridine ring in this compound offers several avenues for chemical modification, which can significantly impact the molecule's electronic properties, basicity, and potential for intermolecular interactions.
N-Oxidation:
The nitrogen atom of the pyridine ring is susceptible to oxidation, typically using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. This reaction leads to the formation of the corresponding pyridine N-oxide. N-oxidation alters the electronic distribution within the pyridine ring, making it more electron-deficient. This modification can influence the molecule's biological activity and provides a handle for further functionalization, as the N-oxide can activate the positions ortho and para to the nitrogen for nucleophilic substitution.
N-Alkylation (Quaternization):
The lone pair of electrons on the pyridine nitrogen can react with alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl bromide), to form quaternary pyridinium (B92312) salts. This quaternization reaction introduces a permanent positive charge on the nitrogen atom, significantly increasing the polarity and water solubility of the molecule. The choice of the alkylating agent allows for the introduction of a variety of substituents at the nitrogen atom.
Electrophilic Aromatic Substitution:
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. This deactivation is further enhanced by the presence of the electron-withdrawing Z-2-fluoro-3-acrylic acid substituent at the 3-position. Consequently, electrophilic substitution reactions, such as nitration or halogenation, on the pyridine ring would require harsh reaction conditions and are expected to proceed with low yields, likely directing the incoming electrophile to the 5-position, which is meta to both the nitrogen and the acrylic acid substituent.
Nucleophilic Aromatic Substitution:
While the pyridine ring itself is electron-deficient, nucleophilic aromatic substitution (SNAr) is generally favored at the 2- and 4-positions, especially if a good leaving group is present at these positions. For this compound, direct nucleophilic substitution on the unsubstituted ring is unlikely. However, if derivatives with leaving groups at the 2-, 4-, or 6-positions were synthesized, they would be valuable precursors for introducing a variety of nucleophiles.
Table 2: Potential Modifications of the Pyridine Ring
| Modification Type | Typical Reagents | Potential Product |
| N-Oxidation | m-CPBA, CH₂Cl₂ | Z-2-Fluoro-3-(1-oxido-3-pyridyl)acrylic acid |
| N-Alkylation | Methyl iodide, CH₃CN | 3-(1-Carboxy-2-fluorovinyl)-1-methylpyridinium iodide |
| Electrophilic Substitution (e.g., Nitration) | HNO₃, H₂SO₄ (fuming) | Z-2-Fluoro-3-(5-nitro-3-pyridyl)acrylic acid |
Halogenation and Other Substitutions on the Acrylic Acid Framework
The double bond of the acrylic acid moiety in this compound is a key site for functionalization, allowing for the introduction of various substituents that can alter the molecule's geometry and electronic properties.
Halogenation:
The electron-deficient nature of the double bond in α,β-unsaturated carbonyl compounds influences its reactivity towards electrophilic halogenation. The reaction of this compound with halogens such as bromine (Br₂) or chlorine (Cl₂) is expected to proceed via an electrophilic addition mechanism. The regioselectivity of this addition will be influenced by the electronic effects of the fluorine, carboxylic acid, and pyridyl groups. The fluorine atom at the α-position and the electron-withdrawing pyridyl group at the β-position make the double bond less nucleophilic compared to a simple alkene. The reaction would likely lead to the formation of a dihalo-propionic acid derivative. Subsequent elimination of hydrogen halide could potentially be used to introduce a halogen at the β-position.
Other Addition Reactions:
The double bond can also undergo other addition reactions. For instance, Michael addition of nucleophiles to the β-position is a possibility, although the presence of the fluorine atom at the α-position might sterically and electronically disfavor this reaction pathway compared to non-fluorinated analogues. Radical additions across the double bond could also be explored to introduce a variety of functional groups.
Table 3: Potential Halogenation of the Acrylic Acid Framework
| Reaction | Reagents | Plausible Product |
| Bromination | Br₂, CCl₄ | 2,3-Dibromo-2-fluoro-3-(3-pyridyl)propanoic acid |
| Chlorination | Cl₂, CH₂Cl₂ | 2,3-Dichloro-2-fluoro-3-(3-pyridyl)propanoic acid |
Cross-Coupling Reactions Utilizing this compound Derivatives
Derivatives of this compound, particularly those where the fluorine atom is replaced by a heavier halogen or a triflate group, can serve as valuable substrates in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
To utilize the acrylic acid framework in cross-coupling reactions, the vinyl fluoride moiety itself can be a challenging coupling partner. However, conversion of the this compound to a derivative with a more reactive handle, such as a vinyl bromide or iodide, would open up a wide array of possibilities.
Suzuki-Miyaura Coupling:
A vinyl bromide or iodide derivative of 3-(3-pyridyl)acrylic acid could be coupled with a wide range of boronic acids or boronate esters under Suzuki-Miyaura conditions. This would allow for the introduction of aryl, heteroaryl, or vinyl substituents at the α-position of the acrylic acid, leading to highly functionalized and structurally diverse molecules.
Heck Coupling:
The Heck reaction would enable the coupling of a vinyl halide derivative with various alkenes. This would result in the formation of substituted dienes, further extending the carbon framework of the molecule.
Stille Coupling:
In a Stille coupling reaction, an organostannane reagent would be coupled with the vinyl halide derivative. This method is known for its tolerance of a wide variety of functional groups and could be used to introduce alkyl, aryl, or other organic fragments.
Sonogashira Coupling:
The Sonogashira coupling of a vinyl halide derivative with a terminal alkyne would provide a straightforward route to conjugated enynes. These products are valuable intermediates in organic synthesis and can possess interesting electronic and photophysical properties.
Furthermore, if a halogen were introduced onto the pyridine ring (for example, at the 2-, 4-, or 6-position), this could serve as a handle for cross-coupling reactions, allowing for the introduction of substituents directly onto the heterocyclic core while leaving the acrylic acid moiety intact.
Table 4: Potential Cross-Coupling Reactions of a Halogenated Derivative
| Coupling Reaction | Coupling Partner | Potential Product Structure |
| Suzuki-Miyaura | Phenylboronic acid | Z-2-Phenyl-3-(3-pyridyl)acrylic acid derivative |
| Heck | Styrene | Diene derivative |
| Stille | Tributyl(vinyl)tin | Vinyl-substituted acrylic acid derivative |
| Sonogashira | Phenylacetylene | En-yne derivative |
Applications of Z 2 Fluoro 3 3 Pyridyl Acrylic Acid in Advanced Organic Synthesis
Z-2-Fluoro-3-(3-pyridyl)acrylic Acid as a Building Block in Complex Molecule Synthesis
Theoretically, this compound possesses multiple reactive sites that could be exploited in the construction of more complex molecular architectures. The carboxylic acid functionality can undergo standard transformations such as esterification and amidation to introduce a variety of substituents. The electron-withdrawing fluorine atom can influence the reactivity of the carbon-carbon double bond, potentially making it susceptible to specific types of addition reactions. The pyridine (B92270) ring offers a site for N-alkylation, oxidation, or metal coordination.
While no specific examples of its use are readily available, one could envision its application in the synthesis of analogues of known bioactive molecules where the introduction of a fluoro-pyridyl-acrylic moiety is desired to modulate properties such as metabolic stability, binding affinity, or lipophilicity.
Interactive Data Table: Potential Transformations of this compound
| Functional Group | Potential Reaction | Product Class |
| Carboxylic Acid | Esterification | Esters |
| Carboxylic Acid | Amidation | Amides |
| Alkene | Michael Addition | Substituted Propanoic Acids |
| Pyridine Nitrogen | N-Alkylation | Pyridinium (B92312) Salts |
Synthesis of Fluorine-Containing Heterocycles from this compound
The structure of this compound is well-suited for serving as a precursor in the synthesis of various fluorine-containing heterocyclic systems. The α,β-unsaturated carbonyl system, influenced by the fluorine atom, could participate in cyclization reactions with appropriate binucleophiles. For instance, reaction with hydrazine (B178648) derivatives could potentially lead to the formation of fluorinated pyrazolidinones or other nitrogen-containing heterocycles. Similarly, reactions with ureas or thioureas could, in principle, yield fluorinated dihydropyrimidinone derivatives.
The lack of published research in this specific area means that reaction conditions, yields, and the regioselectivity of such transformations are yet to be determined experimentally.
Role in Multi-Component Reactions for Structural Diversity
Multi-component reactions (MCRs) are powerful tools for generating molecular diversity by combining three or more starting materials in a single synthetic operation. The functional group array of this compound—a carboxylic acid, an activated alkene, and a basic nitrogen atom—makes it a plausible candidate for participation in MCRs. For example, it could potentially act as the acidic component in a Passerini or Ugi reaction, incorporating the fluoro-pyridyl-acrylic scaffold into a larger, more complex molecule.
However, a review of the current scientific literature does not reveal any instances of this compound being utilized in this capacity. The development of MCRs involving this specific building block remains an open area for research.
Catalytic Applications of this compound Derivatives
The pyridine nitrogen in this compound and its derivatives could act as a ligand for transition metals, opening the possibility for their use in catalysis. Coordination of a metal to the pyridine could lead to the formation of catalysts for various organic transformations. Furthermore, the chirality that could be introduced through derivatization of the acrylic acid moiety might allow for the development of asymmetric catalysts.
To date, there are no reports in the scientific literature describing the synthesis or catalytic activity of metal complexes derived from this compound. This remains a hypothetical application that would require significant experimental investigation to validate.
Exploration of Z 2 Fluoro 3 3 Pyridyl Acrylic Acid As a Medicinal Chemistry Scaffold
Design Principles for Drug Candidates Derived from Z-2-Fluoro-3-(3-pyridyl)acrylic Acid
The design of drug candidates originating from the this compound scaffold is guided by established medicinal chemistry principles. The scaffold itself presents three primary points for interaction and modification: the pyridine (B92270) ring, the acrylic acid functional group, and the α-fluoro substituent. Each of these can be strategically manipulated to optimize pharmacokinetic and pharmacodynamic properties.
Key Design Elements:
Pyridine Ring: This heterocyclic motif serves as a key pharmacophoric feature. The nitrogen atom can act as a hydrogen bond acceptor, interacting with specific residues in a target protein's binding site. The aromatic nature of the ring allows for potential π-π stacking interactions. Furthermore, the pyridine ring is a bioisostere for a phenyl ring but offers altered electronics and improved aqueous solubility.
α,β-Unsaturated Carboxylic Acid: The acrylic acid moiety provides a crucial anchor point. The carboxylic acid is typically ionized at physiological pH, allowing it to form strong ionic bonds or salt bridges with positively charged amino acid residues like lysine (B10760008) or arginine in a receptor pocket. This group can also be esterified to create prodrugs with enhanced membrane permeability.
α-Fluoro Substituent: The fluorine atom at the α-position significantly influences the molecule's properties. Its high electronegativity polarizes the C-F bond and can alter the acidity (pKa) of the adjacent carboxylic acid. fluoridealert.org This polarization can also lead to favorable dipole-dipole or hydrogen bonding interactions within the target binding site. nih.gov
Drug design strategies often involve modifying these core elements. For instance, the carboxylic acid can be converted into various bioisosteres, such as tetrazoles or hydroxamic acids, to modulate binding affinity and metabolic stability. The pyridine ring can be substituted at its remaining open positions to explore new binding pockets or to block sites of potential metabolism.
Structure-Activity Relationship Studies of this compound Analogs
While specific structure-activity relationship (SAR) studies for this compound are not extensively documented in public literature, SAR can be inferred from studies on analogous chemical series. The systematic modification of the scaffold would likely focus on three main areas: the pyridine ring, the acrylic acid moiety, and the vinyl group.
Pyridine Ring Modifications: The position and electronic nature of substituents on the pyridine ring are expected to be critical for activity. Introducing small electron-donating or electron-withdrawing groups could fine-tune the basicity of the pyridine nitrogen and its ability to engage in hydrogen bonding.
Acrylic Acid Modifications: Conversion of the carboxylic acid to esters or amides would likely alter the compound's activity profile. Esterification could increase cell permeability, making it suitable for intracellular targets, while conversion to amides introduces a new hydrogen bond donor and changes the geometry and charge distribution.
Vinyl Group Modifications: The (Z)-geometry is a key feature. Isomerization to the (E)-geometry would significantly alter the spatial relationship between the pyridine ring and the carboxylic acid, which would be expected to have a profound impact on binding to a structured target.
The following interactive table outlines a hypothetical SAR based on common observations in medicinal chemistry for similar scaffolds.
| Position of Modification | Type of Modification | Predicted Impact on Activity | Rationale |
| Pyridine Ring | Substitution with small, lipophilic groups | Potentially increases potency | May engage with hydrophobic pockets in the target protein. |
| Pyridine Ring | Substitution with hydrogen bond donors/acceptors | Variable; could increase or decrease potency | Dependent on the specific topology of the target binding site. |
| Carboxylic Acid | Conversion to methyl or ethyl ester | Decreased activity in vitro, potential for in vivo activity | Masks the key ionic interaction point; acts as a prodrug that may be hydrolyzed back to the active acid form in vivo. |
| Carboxylic Acid | Conversion to primary or secondary amide | Likely alters target selectivity or reduces potency | Changes the charge and hydrogen bonding capacity of the head group. |
| α-Position | Replacement of Fluorine with Hydrogen | Potentially reduces potency and metabolic stability | Removes beneficial electronic interactions and a potential metabolic block. |
| α-Position | Replacement of Fluorine with Chlorine | May increase steric hindrance and alter electronics | The larger size of chlorine could create unfavorable steric clashes within the binding site. |
Applications in the Development of Enzyme Inhibitors
The this compound scaffold is a promising starting point for the development of enzyme inhibitors. The non-fluorinated parent compound, 3-(3-pyridyl)acrylic acid, has been utilized as a building block for creating inhibitors of enzymes such as gelatinase B and enoyl acyl carrier protein reductase. The introduction of the α-fluoro atom can enhance these properties by increasing binding affinity or improving metabolic stability. nih.gov
The α,β-unsaturated carbonyl system present in the scaffold is a known Michael acceptor, which can potentially engage in covalent bond formation with nucleophilic residues (like cysteine or serine) in an enzyme's active site, leading to irreversible inhibition. The fluorine atom's electron-withdrawing nature can modulate the reactivity of the double bond for such an addition. Alternatively, the scaffold can be designed to act as a competitive, non-covalent inhibitor, where the various functional groups form a network of interactions within the active site.
Based on the activities of related compounds, potential enzyme targets for inhibitors derived from this scaffold are listed below.
| Potential Enzyme Target | Therapeutic Area | Rationale for Targeting |
| Matrix Metalloproteinases (e.g., Gelatinase B) | Oncology, Inflammation | The carboxylic acid can chelate the active site zinc ion, a common mechanism for MMP inhibitors. |
| Enoyl-Acyl Carrier Protein (ACP) Reductase | Antibacterial | This enzyme is crucial for bacterial fatty acid synthesis, and its inhibition is a validated antibacterial strategy. |
| Tyrosinase | Dermatology | Related structures have shown potential as antioxidant agents with affinity for tyrosinase. dntb.gov.ua |
| Tubulin | Oncology | Phenyl-substituted acrylic acids are related to classes of antimitotic agents that disrupt tubulin polymerization. |
Integration into Novel Bioactive Scaffolds and Chemotypes
This compound is a versatile chemical building block that can be readily integrated into larger, more complex molecular architectures to generate novel bioactive scaffolds. Its functional handles—the carboxylic acid and the pyridine nitrogen—provide convenient points for synthetic elaboration.
Amide Coupling: The carboxylic acid can be activated and coupled with a wide array of amines to form amides. This is one of the most common reactions in medicinal chemistry, allowing for the rapid generation of large libraries of analogs where the amine component can be systematically varied to probe for interactions with a biological target.
Esterification: Reaction with various alcohols can yield esters, which are often used as prodrugs to enhance bioavailability.
N-Alkylation of Pyridine: The pyridine nitrogen can be alkylated to introduce a positive charge and new substituent groups, a strategy that could be used to target different types of binding pockets.
Heterocycle Formation: The acrylic acid moiety can participate in cycloaddition or condensation reactions to form new heterocyclic rings fused to or appended from the core structure, leading to entirely new chemotypes.
These synthetic routes allow chemists to use this compound as a starting fragment, building upon its inherent structural and electronic features to access novel chemical space and develop compounds with unique biological activity profiles.
Role of Fluorine Substitution in Modulating Biological Activity and Metabolic Stability
The substitution of a hydrogen atom with fluorine at the α-position of the acrylic acid is a deliberate design choice intended to confer specific advantages. The unique properties of fluorine play a significant role in modulating both biological activity and metabolic stability. fluoridealert.org
Modulation of Acidity and Electronics: Fluorine is the most electronegative element, and its presence strongly withdraws electron density. This inductive effect increases the acidity of the carboxylic acid, lowering its pKa. fluoridealert.org A lower pKa means the group is more likely to be in its ionized carboxylate form at physiological pH, potentially strengthening ionic interactions with a target protein.
Enhanced Binding Affinity: The C-F bond is highly polarized and can act as a hydrogen bond acceptor. This can lead to additional, favorable interactions within a protein binding site that would not be possible with a C-H bond, thereby increasing binding affinity and potency. nih.gov
Conformational Control: The presence of a fluorine atom can influence the preferred conformation of a molecule. fluoridealert.org This can pre-organize the molecule into a bioactive conformation that more readily fits into the target's binding site, reducing the entropic penalty of binding and thus increasing affinity.
Advanced Characterization and Analytical Techniques for Z 2 Fluoro 3 3 Pyridyl Acrylic Acid
Spectroscopic Characterization of Z-2-Fluoro-3-(3-pyridyl)acrylic Acid and its Derivatives (NMR, MS)
Spectroscopic techniques are fundamental for determining the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) nuclei, while Mass Spectrometry (MS) determines the molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that relies on the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the vinyl proton and the protons of the pyridyl ring. The chemical shifts (δ) and coupling constants (J) provide insights into the electronic environment and spatial relationships between protons. The Z-configuration of the double bond can often be inferred from the magnitude of the coupling constant between the vinyl proton and the fluorine atom.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carboxylic acid carbon, the olefinic carbons, and the carbons of the pyridyl ring are characteristic. The carbon-fluorine coupling constants provide further structural confirmation.
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial tool for characterization. It provides a direct signal for the fluorine atom, and its chemical shift is highly sensitive to the local electronic environment. Coupling between the fluorine and nearby protons or carbons can further elucidate the structure.
Illustrative NMR Data for a Related Fluoroacrylic Acid Derivative
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.85 | d | 3.5 | Vinyl H |
| ¹H | 8.60 | m | - | Pyridyl H |
| ¹H | 7.40 | m | - | Pyridyl H |
| ¹³C | 165.2 | d | 22.0 (C-F) | C=O |
| ¹³C | 150.1 | d | 250.0 (C-F) | C-F |
| ¹³C | 118.9 | d | 10.0 (C-C-F) | C-vinyl |
| ¹³C | 152.0, 148.5, 136.0, 123.5 | m | - | Pyridyl C |
Note: This data is representative and intended for illustrative purposes only.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of ions, providing the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass.
For this compound (C₈H₆FNO₂), the expected exact mass would be approximately 167.0383 g/mol . Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. Common ionization techniques for such molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Representative Mass Spectrometry Data
| Ionization Mode | Mass-to-Charge (m/z) | Interpretation |
| ESI (+) | 168.0461 | [M+H]⁺ |
| ESI (-) | 166.0305 | [M-H]⁻ |
Note: This data is representative and intended for illustrative purposes only.
Chromatographic Methods for Purity Assessment and Isomer Separation (HPLC, GC-MS)
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from its E-isomer and other potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of compounds. For a polar and ionizable compound like this compound, reversed-phase HPLC is a suitable method.
A typical HPLC method would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase can be adjusted to control the retention time by altering the ionization state of the carboxylic acid and the pyridine (B92270) nitrogen. Detection is commonly achieved using a UV detector, as the pyridyl ring and the acrylic acid moiety are chromophoric.
The separation of the Z- and E-isomers can often be achieved by optimizing the mobile phase composition and temperature.
Illustrative HPLC Method Parameters
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Retention Time (Z-isomer) | ~8.5 min |
| Retention Time (E-isomer) | ~9.2 min |
Note: This data is representative and intended for illustrative purposes only.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a relatively non-volatile compound like this compound, derivatization is often necessary to increase its volatility and thermal stability for GC analysis. Esterification of the carboxylic acid group, for example, with methanol to form the methyl ester, is a common derivatization strategy.
The derivatized sample is then injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass spectra for identification.
Crystallographic Studies for Absolute Configuration and Conformation (X-ray Diffraction)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration and conformation. For this compound, single-crystal X-ray diffraction can unambiguously confirm the Z-geometry of the double bond and provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.
The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions can be determined.
Representative Crystallographic Data for a Related Pyridylacrylic Acid Derivative
As specific crystallographic data for this compound is not publicly available, the following table presents typical crystallographic parameters for a related pyridylacrylic acid derivative.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 5.987 |
| c (Å) | 15.234 |
| β (°) | 102.54 |
| Volume (ų) | 760.2 |
| Z | 4 |
| R-factor | 0.045 |
Note: This data is representative and intended for illustrative purposes only.
The crystal structure would reveal details about hydrogen bonding interactions, such as those involving the carboxylic acid group and the pyridine nitrogen, which play a crucial role in the packing of the molecules in the crystal lattice.
Theoretical and Computational Studies on Z 2 Fluoro 3 3 Pyridyl Acrylic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Z-2-Fluoro-3-(3-pyridyl)acrylic acid. These studies, typically employing methods like Density Functional Theory (DFT), provide insights into the molecule's electronic landscape and its predisposition to react in certain ways.
Electronic Structure: The introduction of a fluorine atom to the acrylic acid backbone significantly influences the electronic structure. Fluorine's high electronegativity acts as a strong electron-withdrawing group, which polarizes the carbon-carbon double bond. This effect reduces the electron density in the vicinity of the aromatic pyridine (B92270) ring. nih.gov Such modifications are crucial as they can alter the molecule's interaction with biological targets.
Reactivity Descriptors: Computational methods can calculate various reactivity descriptors to predict the chemical behavior of the molecule. These descriptors are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO and LUMO: The energy and distribution of HOMO and LUMO are critical. For this compound, the HOMO is likely distributed over the pyridine ring and the acrylic double bond, while the LUMO would also be centered on this conjugated system. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map would visually represent the charge distribution. For this compound, negative potential (red/yellow) would be expected around the oxygen atoms of the carboxylic acid and the nitrogen of the pyridine ring, indicating sites susceptible to electrophilic attack. Positive potential (blue) would likely be found around the acidic hydrogen, making it a site for nucleophilic interaction.
Mulliken and Natural Bond Orbital (NBO) Charges: These calculations provide specific atomic charges, quantifying the electron-withdrawing effect of the fluorine atom and the charge distribution across the entire molecule. NBO analysis can also reveal hyperconjugative interactions that contribute to molecular stability. mdpi.com
A hypothetical table of calculated reactivity descriptors for this compound, based on DFT calculations, is presented below.
| Descriptor | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |
| LUMO Energy | -1.8 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | Reflects chemical reactivity and stability. ufms.br |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are used to determine the three-dimensional shapes a molecule can adopt and their relative energies. For a flexible molecule like this compound, understanding its preferred conformations is key to predicting its biological activity.
The molecule's structure is defined by several rotatable bonds, primarily the bond connecting the pyridine ring to the acrylic acid moiety and the bond within the acrylic acid chain. The "Z" configuration of the double bond is fixed.
Conformational Search: A systematic conformational search would be performed by rotating these key dihedral angles. The energy of each resulting conformation would be calculated using molecular mechanics or quantum chemical methods to identify low-energy, stable structures. The steric hindrance and electronic repulsion between the fluorine atom, the carboxylic acid group, and the pyridine ring would be major factors determining the preferred conformations. mdpi.com The planarity of the conjugated system is often favored to maximize electronic delocalization, but steric clashes can force parts of the molecule out of plane.
| Dihedral Angle | Description | Expected Influence on Conformation |
| Pyridine-C=C | Rotation of the pyridine ring | Influenced by steric interactions between pyridine protons and the acrylic acid group. |
| C-C(O)OH | Rotation around the C-C single bond | Determines the orientation of the carboxylic acid group relative to the molecule's backbone. |
In Silico Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure.
NMR Spectroscopy: Quantum chemical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. For ¹⁹F NMR, the chemical shift is highly sensitive to the electronic environment, making it a valuable probe for studying interactions. acs.org
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule's bonds. These calculations help in assigning the peaks observed in experimental spectra. For this compound, characteristic peaks would include the C=O stretch of the carboxylic acid, C=C stretching of the acrylic and pyridine systems, and the C-F stretch.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Vis absorption. The predicted wavelengths (λ_max) would correspond to π→π* transitions within the conjugated system of the pyridine ring and the fluoroacrylic acid moiety.
| Spectroscopic Parameter | Predicted Feature | Corresponding Functional Group/Interaction |
| ¹H NMR (δ, ppm) | 8.5-9.0 | Pyridyl protons |
| 6.5-7.5 | Acrylic proton | |
| ¹³C NMR (δ, ppm) | 160-170 | Carboxylic acid carbon (C=O) |
| 110-150 | Aromatic and vinylic carbons | |
| IR (cm⁻¹) | ~1700 | Carboxylic acid C=O stretch |
| ~1600 | Pyridyl ring vibrations | |
| 1000-1200 | C-F stretch | |
| UV-Vis (λ_max, nm) | ~260-280 | π→π* transition of the conjugated system |
Computational Mechanistic Studies of this compound Reactions
Computational studies can elucidate the mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface of a reaction to identify transition states and intermediates.
For example, the synthesis of this compound likely involves a variation of the Knoevenagel condensation. Computational modeling could investigate the reaction pathway, the role of catalysts, and the factors that favor the formation of the Z-isomer over the E-isomer.
Another area of study could be its potential as a Michael acceptor. The fluorine atom enhances the electrophilicity of the carbon-carbon double bond, making it susceptible to nucleophilic attack. This reactivity is relevant for its potential biological mechanism of action, where it might covalently bind to nucleophilic residues (like cysteine) in a protein's active site. nih.gov Computational studies could model this reaction, calculating the activation barriers and reaction energies to assess its feasibility.
Docking Studies and Ligand-Protein Interactions for Medicinal Chemistry Applications
In medicinal chemistry, molecular docking is a key computational technique used to predict how a small molecule (ligand) binds to a protein target. nih.gov Given that pyridine-containing compounds are common in pharmaceuticals, this compound could be investigated as an inhibitor for various enzymes.
Docking Procedure: A typical docking study involves:
Obtaining the 3D structure of a target protein from a database like the Protein Data Bank (PDB).
Defining the binding site or active site of the protein.
Using a docking program (e.g., AutoDock, Glide) to place the flexible ligand into the binding site in various orientations and conformations.
Scoring the different poses based on their predicted binding affinity, which is influenced by factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov
Potential Interactions: For this compound, key interactions could include:
Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The pyridine nitrogen can act as a hydrogen bond acceptor.
Hydrophobic Interactions: The pyridine ring can engage in hydrophobic or π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Fluorine Interactions: The fluorine atom can form specific interactions, including weak hydrogen bonds with backbone amides or participate in multipolar interactions, which can enhance binding affinity and selectivity. nih.gov
These docking studies can help prioritize compounds for synthesis and biological testing, providing valuable insights into the structural basis of their activity. nih.gov
Future Research Directions and Emerging Paradigms for Z 2 Fluoro 3 3 Pyridyl Acrylic Acid
Sustainable Synthesis Approaches
The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For a molecule like Z-2-Fluoro-3-(3-pyridyl)acrylic acid, future research will likely focus on developing synthesis methods that are more environmentally benign than traditional approaches, which may rely on hazardous reagents and generate significant waste. dovepress.com
Emerging sustainable strategies that could be applied to the synthesis of this compound include:
Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and environmentally friendly alternative to chemical synthesis. nih.gov Researchers have successfully synthesized related compounds like 2-fluoro-3-hydroxypropionic acid using engineered E. coli, demonstrating the potential for biocatalytic routes to fluorinated building blocks. nih.govfrontiersin.org Future work could involve engineering enzymes to accept 3-pyridyl-containing substrates to produce the target molecule or its precursors. This approach offers considerable advantages in terms of reducing environmental and safety impacts. nih.gov
Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-fluorine bonds under mild conditions. mdpi.comresearchgate.net This technique could be explored for the direct fluorination of a precursor to this compound, potentially reducing the need for harsh fluorinating agents. researchgate.net The development of photocatalytic methods for the synthesis of fluorinated aromatic compounds is a rapidly advancing field. mdpi.com
Mechanochemistry: This solvent-free or low-solvent technique uses mechanical force to drive chemical reactions. It has been successfully used for reactions like the hydroxylation of aryl fluorides, showcasing its potential for modifying fluorinated compounds in a more sustainable manner. rsc.org Investigating mechanochemical methods for the key bond-forming steps in the synthesis of this compound could lead to more atom-economical and environmentally friendly processes.
A comparison of potential sustainable synthesis methodologies is presented in Table 1.
| Methodology | Potential Advantages | Key Research Challenge | Relevant Findings |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste, use of renewable resources. | Engineering or discovering enzymes with the required substrate specificity and activity. | Successful synthesis of 2-fluoro-3-hydroxypropionic acid via whole-cell transformation. nih.govfrontiersin.org |
| Photocatalysis | Use of visible light as a renewable energy source, mild reaction conditions. | Developing efficient photocatalytic systems for the specific fluorination or coupling reaction. | Visible-light-driven photocatalysis is a proven strategy for synthesizing fluorinated aromatic compounds. mdpi.comresearchgate.net |
| Mechanochemistry | Solvent-free or reduced solvent use, improved atom economy, potential for novel reactivity. | Adapting and optimizing reaction conditions for the specific synthesis of the target molecule. | Demonstrated utility in modifying fluorinated aromatic compounds. rsc.org |
Exploration of Novel Catalytic Transformations
The structure of this compound, featuring a pyridine (B92270) ring, an activated double bond, a fluorine atom, and a carboxylic acid, makes it a versatile substrate for a wide range of catalytic transformations. Future research will undoubtedly focus on leveraging this reactivity to synthesize novel and complex molecules.
Key areas for exploration include:
Cross-Coupling Reactions: The pyridine ring can act as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. nih.govresearchgate.net These reactions would allow for the attachment of a wide variety of substituents to the pyridine core, enabling the creation of diverse molecular libraries. While cross-coupling of 2-pyridyl compounds can be challenging, methods for the successful coupling of 3-pyridyl derivatives are well-established. nih.govnih.gov
Asymmetric Catalysis: The double bond in the acrylic acid moiety is a prime target for asymmetric hydrogenation, dihydroxylation, or other additions. This would allow for the stereocontrolled synthesis of chiral derivatives, which is of paramount importance in medicinal chemistry.
Functionalization of the C-F Bond: While the C-F bond is generally strong, recent advances in catalysis have enabled its selective activation and functionalization. Exploring these transformations could open up new avenues for modifying the molecule at the fluorine position.
Table 2 highlights potential catalytic transformations for this compound.
| Transformation | Reactive Site | Potential Reagents/Catalysts | Expected Outcome |
| Suzuki-Miyaura Coupling | Pyridine ring (C-X, where X is a halide or triflate) | Palladium catalyst, boronic acids/esters, base. researchgate.net | Arylated or heteroarylated pyridine derivatives. |
| Heck Coupling | Acrylic acid double bond | Palladium catalyst, aryl/vinyl halides, base. | Substituted cinnamates and related structures. |
| Asymmetric Hydrogenation | Acrylic acid double bond | Chiral transition metal catalysts (e.g., Rh, Ru), H₂. | Enantiomerically enriched saturated carboxylic acids. |
| Decarboxylative Coupling | Carboxylic acid group | Transition metal catalysts (e.g., Ag, Pd). nih.govnih.gov | Coupling with other fragments via C-C bond formation. |
Development of Advanced Fluorinated Biomolecules
The introduction of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. nih.govacs.org The this compound scaffold is a prime candidate for the development of advanced fluorinated biomolecules due to the presence of both the fluorine atom and the pyridine ring, a common heterocycle in pharmaceuticals. mdpi.com
Future research in this area will likely focus on:
Bioisosteric Replacement: The fluoroacrylic acid moiety can be considered a bioisostere of other chemical groups. nih.gov For example, the strategic replacement of a carboxylic acid with a fluorinated equivalent can modulate acidity and lipophilicity, which are critical for drug-like properties. acs.org The pyridine ring itself is a well-known bioisostere for other aromatic and heterocyclic systems. youtube.com
Scaffold for Drug Discovery: The compound can serve as a starting point for the synthesis of more complex molecules with potential therapeutic applications. The combination of the pyridine ring, a key feature in many kinase inhibitors, and the fluoroacrylate group suggests potential applications in oncology and immunology. researchgate.net Designing and synthesizing derivatives based on this scaffold could lead to the discovery of novel inhibitors of enzymes like receptor tyrosine kinases. researchgate.net
Peptidomimetics: Fluorinated amino acids are valuable building blocks for creating peptides with enhanced stability and novel conformational properties. nih.gov this compound could be converted into a fluorinated analogue of the amino acid phenylalanine, which could then be incorporated into peptides to study the effects of the fluoro and pyridyl groups on their structure and function.
Integration into Materials Science for Specialized Applications
Fluoropolymers are a class of materials known for their exceptional chemical resistance, thermal stability, and low surface energy. youtube.com These properties make them valuable for a wide range of applications, from high-performance coatings to advanced electronic materials. youtube.commdpi.com this compound represents a functional monomer that could be integrated into polymers to create materials with tailored properties.
Future research directions in this domain include:
Synthesis of Novel Fluoropolymers: The acrylic acid moiety of the molecule can be readily polymerized using techniques like free radical polymerization. youtube.com The resulting polymer would feature pendant fluorinated pyridyl groups, which could impart unique properties to the material. For instance, the pyridine units could be used for metal coordination, creating self-healing or stimuli-responsive materials. The fluorine atoms would be expected to enhance the polymer's chemical and thermal stability. mdpi.com
Specialty Coatings: Fluorinated acrylic polymers are widely used in coatings to provide water and oil repellency, durability, and resistance to weathering. youtube.com Incorporating this compound as a comonomer could lead to coatings with enhanced adhesion to specific substrates (due to the polar pyridine ring) or with specific optical or electronic properties.
Functional Materials for Electronics: The pyridine moiety can be quaternized to create ionic polymers, which could find applications as electrolytes or in sensors. The combination of the fluorinated backbone and the functional pyridyl group could lead to materials with interesting dielectric properties or applications in organic electronics.
Table 3 outlines potential properties and applications of polymers derived from this compound.
| Polymer Feature | Resulting Property | Potential Application | Relevant Findings |
| Fluorinated Backbone | High thermal stability, chemical resistance, low surface energy. | High-performance coatings, chemically resistant films. | Fluorinated acrylic polymers exhibit enhanced durability and resistance to degradation. youtube.commdpi.com |
| Pendant Pyridine Groups | Metal coordination, hydrogen bonding sites, modifiable functionality. | Self-healing materials, sensors, catalysts, adhesive layers. | The pyridine ring is a versatile functional group in polymer chemistry. |
| Combined Fluoro/Pyridyl Structure | Tunable polarity, dielectric properties, and refractive index. | Specialty optical films, membranes for separations, materials for electronic devices. | The combination of different functional monomers allows for the fine-tuning of polymer properties. researchgate.net |
High-Throughput Screening and Combinatorial Chemistry based on this compound Scaffolds
The discovery of new drugs and materials is increasingly driven by high-throughput screening (HTS) of large compound libraries. Combinatorial chemistry provides a powerful means to rapidly generate such libraries by systematically combining a set of building blocks around a central scaffold. nih.gov The this compound structure is an ideal candidate for a core scaffold in such endeavors.
Future research will likely involve:
Library Synthesis: Using the catalytic transformations described in section 9.2, a diverse library of compounds can be synthesized from the this compound scaffold. For example, by varying the reactants in Suzuki-Miyaura couplings on the pyridine ring and by performing different additions to the acrylic acid moiety, a large and structurally diverse set of molecules can be generated. dovepress.com
Scaffold-Based Drug Discovery: This approach focuses on identifying and optimizing a core molecular structure (the scaffold) that shows promising biological activity. The pyrazolo[3,4-b]pyridine scaffold, for instance, has been successfully used to develop new drug candidates. nih.gov Similarly, the this compound scaffold could be used as a starting point for identifying new inhibitors of various biological targets. researchgate.net
Screening for Biological Activity and Material Properties: The generated libraries can be screened using HTS assays to identify compounds with desired biological activities (e.g., enzyme inhibition, antimicrobial effects) or material properties (e.g., catalytic activity, specific binding). This approach significantly accelerates the discovery process. nih.gov Pharmacophore-based design can also be used to guide the synthesis and screening of new chemical scaffolds. nih.gov
Q & A
Q. What are the recommended synthetic routes for Z-2-Fluoro-3-(3-pyridyl)acrylic acid, and how can isomer purity be ensured?
The synthesis of Z-isomers often involves stereoselective methods such as Wittig reactions or catalytic hydrogenation. For acrylate derivatives, controlling reaction conditions (e.g., solvent polarity, temperature) is critical to favor the Z-configuration. Post-synthesis, isomer purity can be verified using nuclear Overhauser effect (NOE) NMR spectroscopy to distinguish between Z and E isomers. Single-crystal X-ray diffraction (as demonstrated for analogous (E)-3-(pyridin-4-yl)acrylic acid in ) is definitive for structural confirmation. High-performance liquid chromatography (HPLC) with chiral columns or polar mobile phases can further resolve isomers .
Q. How should researchers characterize the structural and electronic properties of this compound?
Key characterization techniques include:
- X-ray crystallography : For unambiguous determination of the Z-configuration and hydrogen-bonding patterns (e.g., SHELX software for refinement ).
- NMR spectroscopy : NMR quantifies fluorine environment interactions, while NMR identifies coupling constants indicative of stereochemistry.
- Density Functional Theory (DFT) : Computational modeling predicts electronic properties (e.g., dipole moments, frontier orbitals) and validates experimental data .
Q. What analytical methods are suitable for quantifying this compound in complex biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (ISTDs) is recommended. For example, ISTDs like deuterated analogs of pyridyl derivatives (as in ) correct for matrix effects and procedural variability. Chromatographic separation using C18 columns with acidic mobile phases (e.g., 0.1% formic acid) enhances peak resolution for fluorinated aromatic acids .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound?
Discrepancies often arise from solvation effects or crystal packing forces not modeled in simulations. To address this:
- Compare experimental crystal structures (via X-ray) with gas-phase DFT geometries .
- Use molecular dynamics (MD) simulations incorporating explicit solvent molecules to mimic experimental conditions .
- Validate spectroscopic data (e.g., IR, UV-Vis) against time-dependent DFT (TD-DFT) calculations .
Q. What experimental strategies mitigate the impact of Z/E isomerization during kinetic studies?
- Temperature control : Lower reaction temperatures slow isomer interconversion.
- Protection of the carboxylic acid group : Esterification or amidation reduces acidity, minimizing proton-driven isomerization .
- Real-time monitoring : Use in-situ techniques like Raman spectroscopy or stopped-flow LC-MS to track isomer ratios .
Q. How does the Z-configuration influence biochemical interactions, such as enzyme inhibition or receptor binding?
The Z-isomer’s spatial arrangement may enhance steric complementarity with active sites. For example, (Z)-3-(4-bromophenyl)-3-(3-pyridyl)allylamine has been used as a substrate for myeloperoxidase activity assays due to its optimized geometry . To study this:
- Perform molecular docking with protein structures (e.g., PDB entries) to predict binding modes.
- Validate via competitive inhibition assays using both Z and E isomers .
Q. What are the best practices for handling this compound to prevent degradation during long-term storage?
- Store under inert atmosphere (argon or nitrogen) at -20°C to minimize oxidation.
- Avoid prolonged exposure to light, as UV radiation can catalyze isomerization .
- Use stabilizers like ascorbic acid in aqueous solutions to reduce free radical formation .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
